molecular formula C11H15NO2 B14822943 3-Hydroxy-2-isopropyl-N-methylbenzamide

3-Hydroxy-2-isopropyl-N-methylbenzamide

Cat. No.: B14822943
M. Wt: 193.24 g/mol
InChI Key: OJVBVZBCWFBOHH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-isopropyl-N-methylbenzamide is a benzamide derivative characterized by a hydroxyl group at the 3-position, an isopropyl substituent at the 2-position, and an N-methylamide functional group. Benzamides are widely studied for their diverse biological activities and utility in organic synthesis, particularly as directing groups in transition-metal-catalyzed reactions.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-hydroxy-N-methyl-2-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-7(2)10-8(11(14)12-3)5-4-6-9(10)13/h4-7,13H,1-3H3,(H,12,14)

InChI Key

OJVBVZBCWFBOHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1O)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-isopropyl-N-methylbenzamide typically involves the condensation of 3-hydroxybenzoic acid with N-methylisopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-2-isopropyl-N-methylbenzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-isopropyl-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-isopropyl-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Hydroxy-2-isopropyl-N-methylbenzamide with structurally related benzamide derivatives from the provided evidence. Key differences in substituents, synthesis, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Synthesis Method Key Features/Applications References
3-Hydroxy-2-isopropyl-N-methylbenzamide 3-OH, 2-isopropyl, N-methylamide Likely via benzoyl chloride + amine Potential directing group or bioactive N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N-(2-hydroxy-tert-butyl) 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal catalysis
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzohydrazide, benzimidazole, substituted benzylidene Multi-step: hydrazide + benzaldehyde condensation Potential antimicrobial/anticancer activity (benzimidazole core)
3-Methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide 3-methoxy, benzoxazole, N-benzamide Condensation to form benzoxazole ring Heterocycle-enhanced electronic properties

Structural Differences and Functional Group Impact

  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound may enhance hydrogen-bonding capacity compared to the methoxy groups in , which prioritize lipophilicity and electron-donating effects.
  • Isopropyl vs.
  • N-Methylamide vs. N-Substituted Groups : The N-methylamide in the target contrasts with the N-(2-hydroxy-tert-butyl) group in and the benzoxazole-linked amide in , affecting coordination ability and solubility.

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